molecular formula C15H16N2OS B2930707 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 312750-80-4

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2930707
CAS No.: 312750-80-4
M. Wt: 272.37
InChI Key: JNCDGDYAQHIVOU-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound based on the 2-substituted benzothiazole scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential . This specific tetrahydrobenzothiazole derivative is offered for research use in early discovery and investigative studies. Benzothiazole analogs are extensively investigated for their biological activities. Structurally related compounds have demonstrated significant value in neuroscience research, with certain N-(thiazol-2-yl)-benzamide analogs identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . This makes them useful pharmacological tools for exploring the physiological functions of this unique Cys-loop receptor . Furthermore, the benzothiazole core is a prominent structure in oncology research, with many derivatives showing promising anticancer activity and being explored for the development of novel, efficient agents with reduced toxicity . The structural framework of this compound also appears in research concerning anticonvulsant agents, where series of 1,3-benzothiazol-2-yl benzamides have been synthesized and evaluated for pharmacological activity . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, and is strictly not for human or veterinary consumption. The buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCDGDYAQHIVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular receptors and modulate signaling pathways .

Comparison with Similar Compounds

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

  • Structural Features: The benzoyl group replaces the methyl group on the tetrahydrobenzothiazole core.
  • Crystal Packing : The cyclohexene ring adopts an envelope conformation, with dihedral angles of 7.1° (thiophene vs. benzamide) and 59.0° (thiophene vs. benzoyl). Intramolecular N–H⋯O hydrogen bonds form an S(6) ring, while weak π–π stacking (3.90 Å) is observed .
  • Synthesis: Prepared via coupling of 2-aminothiophene derivatives with benzoic acid using carbodiimide chemistry .

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

  • Structural Features: Incorporates a 5,5-dimethyl group on the tetrahydro ring and a 2,5-dioxopyrrolidinyl substituent on the benzamide.

3-Methyl-4-nitro-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)benzamide

  • Structural Features : Features a nitro group (electron-withdrawing) and methyl substituent on the benzamide. The nitro group could increase oxidative stability but reduce solubility compared to the methyl-substituted target compound .

Variations in the Tetrahydrobenzothiazole Core

2-(Benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (BI93664)

  • Structural Features : Replaces benzamide with a benzenesulfonyl-acetamide group. The sulfonyl group introduces strong polarity and hydrogen-bonding capacity, likely enhancing crystallinity and thermal stability .
  • Molecular Weight : 350.46 g/mol, higher than the target compound due to the sulfonyl group .

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Structural Features: Substitutes the benzamide with a chloromethyl group.

Crystallographic and Physicochemical Comparisons

Compound Key Substituents Melting Point (°C) Hydrogen Bonding π–π Interactions (Å) Reference
N-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 6-Methyl, benzamide Not reported Likely N–H⋯O/S ~3.9 (predicted)
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide Benzoyl, benzamide Not reported Intramolecular N–H⋯O (S(6)) 3.90
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Chloro, methyl, hydrazine 271–272 (dec.) N–H⋯O/S (IR: 3235 cm⁻¹) Not observed
3-Methyl-4-nitro derivative Nitro, 5,5-dimethyl Not reported Likely N–H⋯O Not reported

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound with potential therapeutic applications due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2OS
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 904925-05-9
  • Structure : The compound features a benzothiazole moiety which is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes related to cancer progression and inflammation. For instance, it exhibits inhibitory effects on cholinergic enzymes, which are crucial in neurodegenerative diseases .
  • Antimicrobial Activity : Research indicates that derivatives of benzothiazole compounds often display antimicrobial properties. This compound may share this property due to structural similarities with other active compounds .
  • Anticancer Properties : Preliminary studies suggest that compounds containing the benzothiazole structure can inhibit cell proliferation in various cancer cell lines. Specific derivatives have shown promising results in reducing tumor growth in vitro and in vivo .

Case Studies and Experimental Data

  • Anticancer Activity : A study involving a series of benzothiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The IC50 values for some derivatives were reported between 2.38 µM and 8.13 µM . This suggests that this compound may exhibit similar potency.
  • Enzyme Inhibition Studies : Inhibition assays showed that benzothiazole derivatives could effectively inhibit acetylcholinesterase and butyrylcholinesterase enzymes. Such inhibition is critical in the context of Alzheimer's disease treatment .
  • Antimicrobial Testing : Compounds derived from benzothiazoles have been evaluated for their antibacterial and antifungal activities. The presence of the thiazole ring enhances the interaction with microbial targets .

Comparative Analysis

Property/ActivityThis compoundRelated Compounds
Molecular Weight268.35 g/molVaries (typically 250 - 300 g/mol)
Anticancer ActivityIC50 = 2.38 - 8.13 µMSimilar compounds show comparable activity
Enzyme InhibitionActive against cholinergic enzymesOther benzothiazoles also exhibit inhibition
Antimicrobial ActivityPotentially activeMany derivatives show strong activity

Q & A

Q. Q1. What are the standard synthetic protocols for preparing N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its analogs?

A1. The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydrobenzothiazole core. For example:

  • Step 1 : Condensation of 2-aminobenzothiazole derivatives with methyl-substituted cyclohexanone to form the tetrahydrobenzothiazole scaffold.
  • Step 2 : Benzoylation using benzoyl chloride or activated esters under basic conditions (e.g., pyridine or NaHCO₃) .
  • Key Techniques : TLC for purity checks, column chromatography for purification, and recrystallization (e.g., using methanol or ethanol) .
  • Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields for similar benzamide-thiazole hybrids .

Q. Q2. How is the structural integrity of the synthesized compound validated?

A2. A combination of spectroscopic and analytical methods is employed:

  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bonds .
  • NMR (¹H/¹³C) : Identifies methyl groups (δ ~1.2–1.5 ppm for tetrahydro ring CH₃), aromatic protons (δ ~7.3–8.0 ppm), and amide NH signals (δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 318.35 for the parent compound) and fragmentation patterns .
  • Elemental Analysis : Ensures ≥95% purity by matching calculated vs. experimental C/H/N/S values .

Advanced Research Questions

Q. Q3. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

A3. SAR studies involve systematic structural modifications:

  • Core Modifications : Substituting the methyl group on the tetrahydro ring with bulkier alkyl chains or halogens to assess steric/electronic effects .
  • Benzamide Variations : Introducing electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., methoxy) groups on the benzamide ring to modulate bioactivity .
  • Biological Assays : Test modified analogs against target enzymes (e.g., PFOR for antiparasitic activity) or cancer cell lines (e.g., MTT assays) .

Q. Q4. How can computational modeling enhance the design of derivatives with improved target binding?

A4.

  • Docking Studies : Use software like AutoDock to predict binding poses of derivatives in enzyme active sites (e.g., PFOR or kinase targets). For example, hydrogen bonding between the amide group and conserved residues (e.g., Arg/Lys) is critical .
  • MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to prioritize derivatives with low RMSD values .
  • QSAR Models : Corrogate substituent electronegativity or logP values with bioactivity data to guide synthetic priorities .

Q. Q5. What experimental approaches resolve contradictions in biological activity data across studies?

A5. Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Reproducibility Checks : Re-test compounds under standardized conditions (e.g., NCCLS-recommended broth dilution for antimicrobial assays) .
  • Purity Validation : Re-purify compounds via HPLC (>99% purity) to exclude byproduct interference .
  • Mechanistic Profiling : Use orthogonal assays (e.g., enzymatic inhibition + cellular cytotoxicity) to confirm target-specific effects .

Q. Q6. How are hydrogen bonding and packing interactions analyzed in the crystal structure of related compounds?

A6. Single-crystal X-ray diffraction (SCXRD) reveals:

  • Intermolecular H-Bonds : E.g., N–H⋯N interactions between amide NH and thiazole N atoms, forming centrosymmetric dimers .
  • C–H⋯π Interactions : Stabilize 3D packing via aromatic ring stacking .
  • Thermal Ellipsoids : Assess conformational flexibility of the tetrahydro ring .

Q. Q7. What methodologies optimize reaction yields for large-scale synthesis?

A7.

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use DMT-MM for efficient amide bond formation without racemization .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time .

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